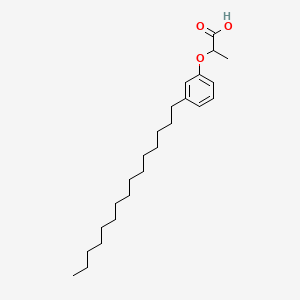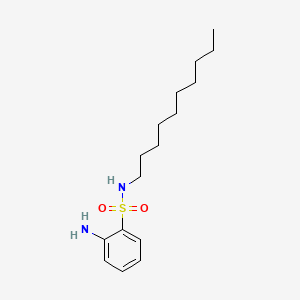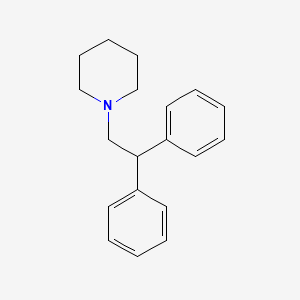
1-(2,2-Diphenylethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Diphenylethyl)piperidine is a chemical compound belonging to the class of piperidine derivatives It is structurally characterized by a piperidine ring attached to a 2,2-diphenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)piperidine typically involves the reaction of piperidine with 2,2-diphenylethyl halides under controlled conditions. One common method involves the use of 1,5-dibromopentane as a starting material, which is reacted with piperidine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, and at room temperature over several days .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-resolution electrospray mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance spectroscopy (NMR) are used for the characterization and quality control of the compound .
化学反应分析
Types of Reactions
1-(2,2-Diphenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1-(2,2-Diphenylethyl)piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its role as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The primary mechanism of action of 1-(2,2-Diphenylethyl)piperidine involves its interaction with the NMDA receptor, a type of glutamate receptor in the brain. By acting as an NMDA receptor antagonist, the compound inhibits the action of glutamate, leading to altered neurotransmission. This mechanism is similar to that of other dissociative anesthetics such as ketamine and phencyclidine .
相似化合物的比较
1-(2,2-Diphenylethyl)piperidine can be compared with other similar compounds, such as:
1-(1,2-Diphenylethyl)piperidine: Another isomer with a different arrangement of the diphenylethyl group.
Diphenidine: A related compound with similar dissociative properties.
Methoxphenidine: A compound with a methoxy group attached to the phenyl ring, leading to different pharmacological effects.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound .
属性
CAS 编号 |
36794-51-1 |
|---|---|
分子式 |
C19H23N |
分子量 |
265.4 g/mol |
IUPAC 名称 |
1-(2,2-diphenylethyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-4-10-17(11-5-1)19(18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI 键 |
XVSOZFTWUKQFRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


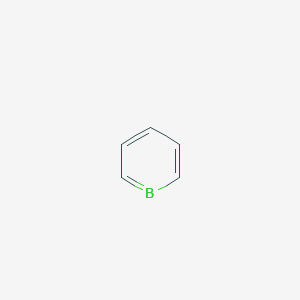
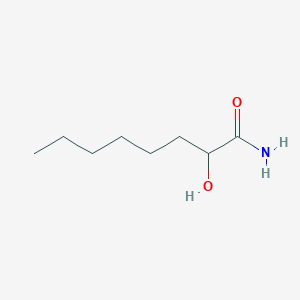
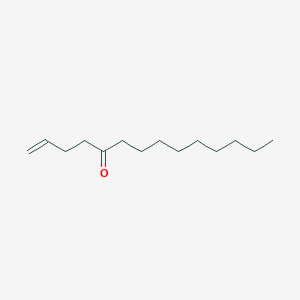
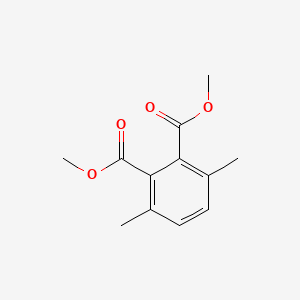
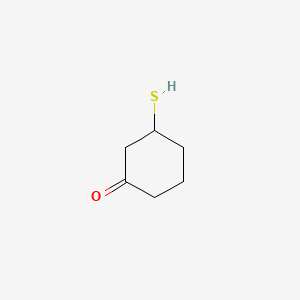
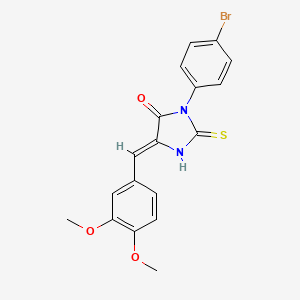
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
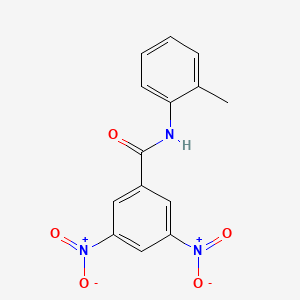
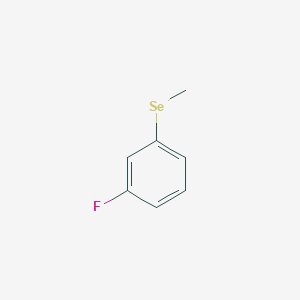
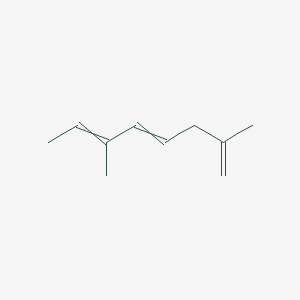
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)
![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
